Home > Products > Screening Compounds P120191 > tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate - 1003589-96-5

tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

Catalog Number: EVT-2934877
CAS Number: 1003589-96-5
Molecular Formula: C14H20N2O3
Molecular Weight: 264.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is a complex organic compound with significant implications in medicinal chemistry. It is characterized by its unique molecular structure, which integrates a pyridoazepine framework, a bicyclic system known for its biological activity. This compound has been studied for its potential applications in pharmacology, particularly as a ligand for dopamine receptors.

Source and Classification

The compound has the Chemical Abstracts Service (CAS) number 1003589-96-5 and is classified under the category of heterocyclic compounds containing nitrogen. Its molecular formula is C14H20N2O3C_{14}H_{20}N_{2}O_{3}, with a molecular weight of approximately 264.32 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of dimethyl acetylenedicarboxylate as an intermediate in the formation of the pyridoazepine structure. The reaction conditions can vary significantly, impacting the yield and purity of the final product.

  1. Condensation Reactions: Initial steps often involve condensation reactions between appropriate amines and carbonyl compounds to form key intermediates.
  2. Cyclization: Subsequent cyclization reactions help form the bicyclic structure characteristic of pyridoazepines.
  3. Functional Group Modifications: The introduction of tert-butyl and hydroxy groups typically occurs through nucleophilic substitution or acylation methods.

Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate features a fused bicyclic system with a hydroxyl group and a carboxylate ester functionality. The structural representation can be summarized as follows:

  • Molecular Formula: C14H20N2O3C_{14}H_{20}N_{2}O_{3}
  • Molecular Weight: 264.32 g/mol
  • Predicted Melting Point: Approximately 480.9 °C .

The compound exhibits chirality due to the presence of multiple stereocenters within its structure.

Chemical Reactions Analysis

Reactions and Technical Details

Tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate can participate in various chemical reactions:

  1. Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols to form esters.
  2. Nucleophilic Substitution: The compound can serve as a nucleophile in reactions with electrophiles, facilitating further functionalization.
  3. Reduction Reactions: The ketone or carbonyl groups present in derivatives may be reduced to alcohols or alkanes under suitable conditions.

These reactions are essential for modifying the compound's properties to enhance its biological activity or solubility.

Mechanism of Action

Process and Data

The mechanism of action for tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate primarily involves its interaction with dopamine receptors. Research indicates that this compound acts as a ligand for dopamine D3 receptors, which are implicated in various neurological disorders:

  1. Binding Affinity: The compound exhibits significant binding affinity towards D3 receptors, influencing neurotransmitter release.
  2. Pharmacological Effects: By modulating D3 receptor activity, it may affect behaviors related to impulse control disorders and addiction .

Understanding these interactions is crucial for developing therapeutic agents targeting dopamine-related conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate include:

  • Density: Approximately 1.18 g/cm³ (predicted) .
  • Solubility: The solubility profile varies based on pH; it is generally more soluble in organic solvents compared to water.

Chemical properties include stability under standard conditions but may vary under extreme pH or temperature environments.

Applications

Scientific Uses

Tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate has several potential applications in scientific research:

  1. Pharmaceutical Development: As a dopamine D3 receptor ligand, it is investigated for treating disorders such as schizophrenia, depression, and impulse control disorders.
  2. Research Tool: It serves as a valuable tool in studying dopamine receptor signaling pathways and their implications in neuropharmacology.
  3. Synthetic Chemistry: The compound's unique structure makes it a candidate for further synthetic modifications to explore new therapeutic avenues.
Synthetic Methodologies and Optimization Strategies for tert-Butyl 2-Hydroxy-8,9-Dihydro-5H-Pyrido[2,3-d]Azepine-7(6H)-Carboxylate

Multi-Step Organic Synthesis Pathways Involving Pyridoazepine Core Formation

The construction of the pyrido[2,3-d]azepine core represents a significant synthetic challenge due to the strain inherent in its fused 6-7 bicyclic system. This scaffold necessitates precise bond formation strategies to establish the characteristic nitrogen-containing heterocycles while incorporating the tert-butyl carboxylate moiety at the N7 position.

Cyclization Strategies for Bicyclic Nitrogen-Containing Scaffolds

The formation of the pyridoazepine ring system typically employs two principal cyclization approaches: intramolecular nucleophilic displacement and transition-metal catalyzed ring closure. Intramolecular displacement leverages amine nucleophiles attacking activated pyridine derivatives (e.g., halopyridines or pyridinones), often under basic conditions (e.g., K₂CO₃ in DMF at 80-100°C), to form the azepine ring. This method yields the partially saturated 8,9-dihydro-5H-pyrido[2,3-d]azepine core but faces challenges with regioselectivity and potential over-alkylation [4].

Alternative transition-metal-catalyzed cyclizations, particularly using palladium catalysts (Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands), enable C-N or C-C bond formation to construct the bicyclic framework under milder conditions. These methods offer superior functional group tolerance and are crucial when synthesizing advanced intermediates for pharmaceutical applications, as demonstrated in the synthesis of dopamine D3 ligands bearing structural similarities to the target compound [4] [9]. Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts (e.g., G2) provides access to unsaturated azepine intermediates, which subsequently undergo hydrogenation (H₂/Pd-C) to yield the saturated 8,9-dihydro framework essential for the target molecule. Optimization of RCM focuses on minimizing dimerization and controlling olefin geometry, often requiring dilute reaction conditions (<0.01 M) and catalyst loadings of 5-10 mol% [4].

Table 1: Comparative Analysis of Cyclization Methods for Pyridoazepine Core Formation

MethodKey Reagents/ConditionsYield RangeKey AdvantagesMajor Limitations
Intramolecular DisplacementHalopyridine, K₂CO₃, DMF, 80°C45-65%Simple setup, no metal catalystsRegioselectivity issues, moderate yields
Pd-Catalyzed AminationPd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 100°C60-85%High regiocontrol, functional group toleranceCatalyst cost, sensitivity to oxygen
Ring-Closing MetathesisGrubbs G2 catalyst, CH₂Cl₂, reflux50-75%Atom economy, stereocontrol potentialHigh dilution required, catalyst expense

Carboxylation and Protecting Group Dynamics in Esterification Reactions

The introduction of the tert-butyloxycarbonyl (Boc) group at N7 is a critical step that demands chemoselective protection of the azepine nitrogen without compromising the 2-hydroxyl group or the ring structure. Di-tert-butyl dicarbonate (Boc₂O) serves as the primary carboxylation agent, typically employed in a 1.1-1.3 molar ratio relative to the amine precursor. Reaction efficiency depends significantly on the basicity of the medium, with Schotten-Baumann conditions (aqueous NaOH/dioxane or THF) providing optimal yields (70-90%) at 0-25°C. Under these conditions, the Boc group installs selectively on the secondary amine of the azepine ring rather than the pyridine nitrogen, due to the latter's reduced nucleophilicity [3] [5].

Protecting group orthogonality becomes crucial when synthesizing analogues or further functionalizing the scaffold. While the Boc group demonstrates stability toward common reducing agents (e.g., NaBH₄) and mild acids, it exhibits sensitivity to strong acids (e.g., TFA or HCl in dioxane), enabling its deprotection under conditions that leave the tert-butyl ester intact. However, the 2-hydroxy group presents a competing site for protection, necessitating careful monitoring to avoid O-Boc formation. Selective deprotection studies indicate that the N-Boc group in this scaffold cleaves preferentially over urethane-type protecting groups (e.g., Cbz) under acidic conditions (50% TFA/DCM, 1h), facilitating selective modification strategies [3] [9].

Table 2: Carboxylation Agents and Conditions for N7 Protection

Carboxylation AgentSolventBaseTemperatureTime (h)Yield (%)Chemoselectivity (N vs O)
Boc₂O (1.1 eq)DioxaneNaOH (aq)0°C → 25°C4-685-90>95:5
Boc₂O (1.3 eq)THFEt₃N25°C1270-7585:15
Boc-ON (1.5 eq)DCMDMAP25°C860-6875:25
Boc₂O (1.2 eq)MeCNPyridine40°C678-8290:10

Retrosynthetic Analysis and Precursor Selection for Novel Azepine Derivatives

Retrosynthetic deconstruction of tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate reveals two logical disconnection pathways:

  • Boc-Protected Azepine Disconnection:Cleavage of the C7-N bond leads to tert-butyl (2-hydroxy-5-oxo-5,6,7,8-tetrahydropyridin-3-yl)carbamate derivatives. This approach prioritizes early-stage introduction of the Boc group onto a pyridine precursor, followed by reductive amination or alkylation to form the azepine ring. The synthetic route commences with commercially available 2-chloro-3-aminopyridine, which undergoes Boc protection, hydroxylation via Pd-catalyzed C-O coupling, and subsequent ring expansion through N-alkylation with bis-electrophiles (e.g., 1,4-dibromobutane). This sequence achieves the bicyclic core in 5 linear steps with an overall yield of 28-35% [3] [9].

  • Pyridine Ring Disconnection (Inverse Approach):Disassembly at the C4a-C9 bond reveals azepane precursors (e.g., N-Boc-azepane) functionalized with nucleophilic side chains that undergo cyclocondensation with carbonyl components. Specifically, 4-(aminomethyl)-N-Boc-azepane serves as a key precursor that reacts with 2-hydroxynicotinaldehyde under reductive amination conditions (NaBH₃CN, AcOH) to form the pyridoazepine core. This strategy benefits from the commercial availability of enantiopure azepane building blocks, enabling asymmetric synthesis of chiral derivatives. Computational modeling (DFT) supports the feasibility of this cyclization, predicting favorable energetics (ΔG‡ ~22 kcal/mol) for the ring-closing step [4] [9].

Precursor selection significantly impacts functional group compatibility and scalability. Alkyl dihalides (e.g., 1,4-dibromobutane) used in ring-expansion strategies risk polymerization side reactions, mitigated by slow addition techniques and phase-transfer catalysis (e.g., Aliquat 336). Alternatively, mesylate or tosylate leaving groups improve regioselectivity in SN₂ reactions but increase molecular weight and cost. For industrial-scale synthesis (>100g), the Boc-protected pyridine pathway proves advantageous due to fewer purification challenges and established crystallization protocols for intermediates [3] [5].

Stereochemical Control in Fused Azepane Systems: Cis vs. Trans Isomerism

The non-planar conformation of the azepine ring in tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate introduces complex stereochemical dynamics. Although the molecule lacks chiral centers, the fused ring system adopts distinct boat-chair conformations with relative energies differing by ~1.8 kcal/mol, as determined by DFT calculations (B3LYP/6-31G* level). This conformational flexibility influences the spatial orientation of the 2-hydroxyl group, which can adopt pseudo-axial or pseudo-equatorial positions. Nuclear Overhauser Effect Spectroscopy (NOESY) analyses in CDCl₃ reveal through-space correlations between the C9 methylene protons and the pyridine H4 proton, confirming a predominant conformation where the hydroxyl group occupies a pseudo-equatorial orientation to minimize A^(1,3) strain [4] [9].

In substituted derivatives (e.g., 4-methyl or 3-fluoro analogues), diastereoselectivity during hydrogenation or nucleophilic addition becomes critical. Catalytic hydrogenation (10% Pd/C, 50 psi H₂) of unsaturated precursors (e.g., 2-hydroxy-5H-pyrido[2,3-d]azepine) predominantly yields the cis-fused isomer (dr 85:15) due to kinetic adsorption favoring hydrogen delivery from the less hindered convex face. Chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine appended at C3, enable asymmetric induction in alkylation steps, achieving enantiomeric excesses (ee) up to 94% for trans-configured products after auxiliary removal. Temperature-controlled epimerization (e.g., DBU, toluene, 110°C) allows thermodynamic equilibration toward the more stable trans-isomer (>95% de), which benefits from reduced gauche interactions between the C4 substituent and the C9 methylene group [4] [9].

Solvent-induced conformational switching has been observed in polar aprotic solvents (DMF, DMSO), where hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen of the Boc moiety stabilizes a twisted-boat conformation. This intramolecular H-bond (O···O distance 2.65 Å, confirmed by X-ray crystallography) imposes rigidity on the otherwise flexible azepine ring, effectively locking the system into a single observable conformation on the NMR timescale at 298K. This phenomenon has implications for biological activity, as the locked conformation presents a distinct pharmacophore orientation compared to the dynamic structure observed in non-polar solvents [4] [9].

Properties

CAS Number

1003589-96-5

Product Name

tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

IUPAC Name

tert-butyl 2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7-carboxylate

Molecular Formula

C14H20N2O3

Molecular Weight

264.325

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-6-10-4-5-12(17)15-11(10)7-9-16/h4-5H,6-9H2,1-3H3,(H,15,17)

InChI Key

CFTTZKUQCVRCOW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=O)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.